2-Chloro-4-methylaniline (CAS 615-65-6), frequently designated as 2-chloro-p-toluidine or OCPT, is a halogenated aromatic amine utilized as a building block in the synthesis of high-performance pigments, disazo disperse dyes, and pharmaceutical intermediates . Presenting as a clear to pale brown liquid at room temperature with a boiling point of 223–225 °C, it offers high solubility in organic solvents such as methanol and acetone, facilitating integration into standard industrial solvent workflows. The presence of the ortho-chloro group adjacent to the amine, combined with the para-methyl group, imparts a specific electronic and steric profile that is critical for controlling reactivity during diazotization and alkylation processes. This precise structural arrangement makes it a critical precursor for manufacturing solvent-resistant colorants and selective monoalkylated pharmaceutical derivatives where unhalogenated anilines fail to provide the necessary selectivity [1].
Substituting 2-chloro-4-methylaniline with its unhalogenated analog, p-toluidine, or its isomer, 3-chloro-4-methylaniline, fundamentally disrupts process chemistry and final product performance [1]. The ortho-chloro substituent significantly reduces the nucleophilicity of the amine group through inductive electron withdrawal and provides critical steric shielding. In pharmaceutical synthesis, replacing this compound with p-toluidine leads to uncontrolled over-alkylation (dialkylation) and complex purification bottlenecks [2]. In pigment manufacturing, the specific substitution pattern of 2-chloro-4-methylaniline is required to achieve the necessary molecular planarity and intermolecular hydrogen bonding in metallized disazo pigments; using isomers alters the crystal lattice, resulting in reduced light fastness and increased dye migration in plastic and coating formulations[3].
During Brønsted acid-catalyzed alkylation with trichloroacetimidates, 2-chloro-4-methylaniline demonstrates high selectivity for monoalkylation, achieving a 94% yield without the need for excessive aniline equivalents [1]. In contrast, less encumbered baseline anilines suffer from significant dialkylation, leading to complex crude mixtures and reduced isolated yields. The ortho-chloro group provides sufficient steric hindrance to prevent over-reaction while maintaining necessary nucleophilicity for the primary transformation.
| Evidence Dimension | Monoalkylation Yield |
| Target Compound Data | 94% yield (2-chloro-4-methylaniline) |
| Comparator Or Baseline | Significant dialkylation observed (unhindered anilines) |
| Quantified Difference | Near-quantitative monoalkylation with suppressed dialkylation |
| Conditions | Brønsted acid catalysis with trichloroacetimidates in toluene at reflux |
High monoalkylation selectivity drastically reduces downstream purification costs and improves overall atom economy in pharmaceutical intermediate synthesis.
In the synthesis of disazo disperse dyes, 2-chloro-4-methylaniline serves as a highly efficient primary intermediate. When diazotized in a sulfuric acid medium and coupled with 3-aminophenol, it affords the target amino azo intermediate in a 91% yield [1]. This high conversion rate indicates that the diazonium salt derived from 2-chloro-4-methylaniline is sufficiently stable under standard industrial conditions (0-5 °C), minimizing decomposition byproducts compared to more electron-rich aniline derivatives.
| Evidence Dimension | Diazotization and Coupling Yield |
| Target Compound Data | 91% isolated yield |
| Comparator Or Baseline | Standard industrial dye precursors (variable, prone to decomposition) |
| Quantified Difference | Highly efficient >90% conversion to azo intermediate |
| Conditions | Diazotization with NaNO2/H2SO4 at 0-5 °C, followed by alkaline coupling |
Reliable, high-yield diazotization is critical for maximizing throughput and minimizing raw material waste in commercial dye and pigment manufacturing.
The electron-withdrawing nature of the ortho-chloro group significantly modulates the compound's reactivity in catalytic N-monomethylation. Using an Ag/Al2O3 catalyst with CO2/H2, 2-chloro-4-methylaniline yields 51% of the monomethylated product, compared to a 100% conversion rate for unhalogenated aniline under identical conditions [1]. While this represents a lower absolute yield, it highlights the compound's attenuated nucleophilicity, which is advantageous when formulators need to deliberately suppress runaway successive methylation in complex multi-step syntheses.
| Evidence Dimension | N-Monomethylation Conversion Yield |
| Target Compound Data | 51% yield |
| Comparator Or Baseline | 100% conversion (Aniline) |
| Quantified Difference | 49% reduction in conversion due to deactivated nucleophilicity |
| Conditions | Ag/Al2O3 catalyst, CO2/H2 atmosphere, 230 °C |
Understanding this attenuated reactivity allows process chemists to optimize catalyst loading and temperature, preventing over-methylation in sensitive reaction pathways.
When utilized as a coupling component in the manufacture of metallized disazo green shade yellow pigments, 2-chloro-4-methylaniline imparts high solvent resistance. Formulations incorporating these specific pigments into low-density polyethylene exhibited zero extracted color when exposed to 95% ethanol solutions at 65 °C for up to 4 days [1]. This non-migrating behavior contrasts with standard diarylide yellows (e.g., Pigment Yellow 17), which are prone to solvent leaching under aggressive conditions.
| Evidence Dimension | Alcohol Extraction Resistance |
| Target Compound Data | No extracted color observed (2-chloro-4-methylaniline derived pigment) |
| Comparator Or Baseline | Visible leaching and migration (Standard diarylide yellows) |
| Quantified Difference | Complete resistance to 95% ethanol extraction at elevated temperatures |
| Conditions | Pigment in low-density polyethylene, 95% ethanol solution, 65 °C for 4 days |
Essential for procuring raw materials destined for food-contact plastics, high-end coatings, and electrostatic toners where dye migration is strictly prohibited.
Utilized for producing green-shade yellow pigments used in plastics, electrostatic toners, and industrial coatings where high resistance to alcohol extraction and heat stability are mandatory [1].
The compound's specific steric shielding makes it a highly effective precursor for synthesizing N-monoalkylated pharmaceutical intermediates, effectively eliminating the dialkylation byproducts common with unhindered toluidines [2].
Employed in the high-yield diazotization and coupling required to manufacture disazo disperse dyes, offering excellent wash and light fastness when applied to nylon and polyethylene terephthalate (PET) fabrics [3].
Corrosive;Irritant